molecular formula C9H7ClS B097379 7-Chloro-3-MethylBenzo[B]Thiophene CAS No. 17514-68-0

7-Chloro-3-MethylBenzo[B]Thiophene

Cat. No. B097379
CAS RN: 17514-68-0
M. Wt: 182.67 g/mol
InChI Key: PIURQZBTTSWWOY-UHFFFAOYSA-N
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Description

The compound 7-Chloro-3-MethylBenzo[b]Thiophene is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocyclic aromatic compound. This particular derivative is characterized by a chlorine atom at the 7th position and a methyl group at the 3rd position on the benzo[b]thiophene ring. The presence of these substituents can significantly alter the chemical and physical properties of the molecule, as well as its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 7-Chloro-3-MethylBenzo[b]Thiophene and its derivatives has been explored through various methods. One approach involves the conversion of 3-Bromomethyl-7-chlorobenzo[b]thiophen into related amino-, guanidino-, and ureido-compounds using modifications of known methods . Another method for synthesizing 7-substituted derivatives, including the chloro derivative, starts from readily accessible precursors such as 3-chloro-2-mercaptobenzoic acid or 2,3-dichlorobenzaldehyde . These methods highlight the versatility of synthetic routes available for modifying the benzo[b]thiophene core structure.

Molecular Structure Analysis

The molecular structure of 7-Chloro-3-MethylBenzo[b]Thiophene has been confirmed through various spectroscopic techniques, including IR, NMR, and mass spectrometry. These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the chemical bonds. The presence of the chlorine and methyl groups influences the electron distribution in the molecule, which can be deduced from the spectroscopic data .

Chemical Reactions Analysis

7-Chloro-3-MethylBenzo[b]Thiophene undergoes a variety of chemical reactions due to the presence of reactive sites on the molecule. For instance, nitration, bromination, and acetylation primarily yield 2-substituted compounds. The Grignard reagent derived from this compound can react with oxygen or sulfur to produce 7-hydroxy- or 7-mercapto-3-methylbenzo[b]thiophen, respectively. Additionally, direct nucleophilic displacement of the 7-chloro group can yield 7-hydroxy- or 7-amino derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Chloro-3-MethylBenzo[b]Thiophene are influenced by its molecular structure. The presence of the chlorine atom, a strong electron-withdrawing group, and the methyl group, an electron-donating group, can affect properties such as solubility, boiling point, and melting point. These substituents also impact the compound's reactivity and stability, which are crucial for its potential applications. The antioxidant properties of related benzo[b]thiophene derivatives have been evaluated, indicating that the substituents on the phenyl ring can establish structure-activity relationships (SARs) .

Scientific Research Applications

  • Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
  • Organic Synthesis

    • 7-Chloro-3-MethylBenzo[B]Thiophene is an important raw material and intermediate used in organic synthesis .
  • Pharmaceuticals

    • 7-Chloro-3-MethylBenzo[B]Thiophene is used in the synthesis of pharmaceuticals .
  • Agrochemicals

    • 7-Chloro-3-MethylBenzo[B]Thiophene is used in the synthesis of agrochemicals .
  • Dyestuffs

    • 7-Chloro-3-MethylBenzo[B]Thiophene is used in the synthesis of dyestuffs .
  • Synthesis of Amino-, Guanidino-, and Ureido-Compounds

    • 3-Bromomethyl-7-chlorobenzo[b]thiophen has been converted into related amino-, guanidino-, and ureido-compounds . These compounds have a wide range of applications in various fields, including medicinal chemistry .
    • The methods of application or experimental procedures involve modifications of known methods . The specific technical details or parameters would depend on the specific method used .
    • The outcomes obtained include the successful synthesis of these compounds .
  • Nitration, Bromination, and Acetylation

    • Nitration, bromination, and acetylation of 7-chloro-3-methylbenzo[b]thiophen gave mainly the 2-substituted compounds . These reactions are important in organic synthesis and can be used to modify the properties of the original compound .
    • The methods of application or experimental procedures involve standard nitration, bromination, and acetylation reactions . The specific technical details or parameters would depend on the specific reaction conditions .
    • The outcomes obtained include the successful synthesis of 2-substituted compounds .
  • Synthesis of 7-Hydroxy- and 7-Mercapto-3-Methylbenzo[b]Thiophen

    • 7-Hydroxy- and 7-mercapto-3-methylbenzo[b]thiophen resulted from the treatment of the Grignard reagent derived from 7-chloro-3-methyl-benzo[b]thiophen with oxygen or with sulphur . These compounds have potential applications in various fields, including medicinal chemistry .
    • The methods of application or experimental procedures involve the use of Grignard reagents . The specific technical details or parameters would depend on the specific reaction conditions .
    • The outcomes obtained include the successful synthesis of 7-hydroxy- and 7-mercapto-3-methylbenzo[b]thiophen .
  • Direct Nucleophilic Displacement

    • Direct nucleophilic displacement of the 7-chloro-group also gave 7-hydroxy- or 7-amino-3-methylbenzo[b]thiophen in high yield . This reaction is important in organic synthesis and can be used to modify the properties of the original compound .
    • The methods of application or experimental procedures involve standard nucleophilic displacement reactions . The specific technical details or parameters would depend on the specific reaction conditions .
    • The outcomes obtained include the successful synthesis of 7-hydroxy- or 7-amino-3-methylbenzo[b]thiophen .
  • Synthesis of Commercially Available Drugs

    • Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine also contain thiophene nucleus . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
    • The methods of application or experimental procedures involve standard drug synthesis methods . The specific technical details or parameters would depend on the specific synthesis method used .
    • The outcomes obtained include the successful synthesis of these commercially available drugs .

Safety And Hazards

7-Chloro-3-MethylBenzo[B]Thiophene is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, spray, and avoid getting in eyes, on skin, or on clothing .

Future Directions

Thiophene and its substituted derivatives, including 7-Chloro-3-MethylBenzo[B]Thiophene, show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

7-chloro-3-methyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIURQZBTTSWWOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30604010
Record name 7-Chloro-3-methyl-1-benzothiophene
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Molecular Weight

182.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-MethylBenzo[B]Thiophene

CAS RN

17514-68-0
Record name 7-Chloro-3-methylbenzo[b]thiophene
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Record name 7-Chloro-3-methyl benzo(b)thiophene
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Record name 7-Chloro-3-methyl-1-benzothiophene
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Record name 7-CHLORO-3-METHYL BENZO[B]THIOPHENE
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Synthesis routes and methods I

Procedure details

A mixture of 2-chlorothiophenol (750 μL, 6.6 mmol), chloroacetone (1.1 mL, 13.8 mmol) and K2CO3 (1.8 g, 13 mmol) in acetone (15 mL) was refluxed for 2 h. The mixture was filtered and the solvent evaporated. The crude product was dissolved in chlorobenzene (30 mL) and polyphosphoric acid (PPA, 0.5 g) was added. The resulting mixture was refluxed over night (Plé et al., (1988) J. Heterocyclic Chem. 25, 1271-1272). Additional PPA (0.5 g) was added and the reaction mixture was refluxed for another 7 h. The solvent was decanted from the PPA-residue, the residue was treated with CH2Cl2 and the combined organic extracts were washed with water and dried, and then the solvents were removed by evaporation. The crude product was purified on silica using heptane as eluent, to give the title compound (770 mg, 64% over two steps). 1H NMR (400 MHz, CDCl3) δ ppm 2.44 (d, J=1.20 Hz, 3 H) 7.14 (q, J=1.20 Hz, 1 H) 7.32-7.38 (m, 2 H) 7.60-7.65 (m, 1 H)
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
64%

Synthesis routes and methods II

Procedure details

To a solution of 11.8 g. 2-chlorothiophenol (Aldrich, 15566-7) dissolved in aqueous sodium hydroxide (4.0 g./50 ml water) is added chloracetone (9.3 g.). After heating for 1 hour the reaction is cooled and extracted with methylene chloride. The extract is dried (MgSO4) and concentrated to an oil. The oil is added to polyphosphoric acid (100 g.) and slowly heated to 120° C. The mixture is added to ice and extracted with ethyl ether. The ether extract is washed with water (twice); dried (MgSO4) and concentrated to an oil. The oil is purified by distillation.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-3-MethylBenzo[B]Thiophene
Reactant of Route 2
7-Chloro-3-MethylBenzo[B]Thiophene
Reactant of Route 3
7-Chloro-3-MethylBenzo[B]Thiophene
Reactant of Route 4
7-Chloro-3-MethylBenzo[B]Thiophene
Reactant of Route 5
7-Chloro-3-MethylBenzo[B]Thiophene
Reactant of Route 6
7-Chloro-3-MethylBenzo[B]Thiophene

Citations

For This Compound
4
Citations
S Venkateswarlu Rayudu, P Kumar - Russian Journal of Organic …, 2019 - Springer
An easy, efficient and improved synthetic route has been developed for the synthesis of Sertaconazole (1-{2-[(7-chlorobenzo[b]thiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-…
Number of citations: 2 link.springer.com
P Nussbaumer, G Petranyi, A Stuetz - Journal of medicinal …, 1991 - ACS Publications
Benzo [6] thiophene analogues of the allylamine antimycotic terbinafine (2) bearing the side chain at various positions and optionally substituted by halogen have been prepared and …
Number of citations: 85 pubs.acs.org
A Friberg, D Vigil, B Zhao, RN Daniels… - Journal of medicinal …, 2013 - ACS Publications
Myeloid cell leukemia 1 (Mcl-1), a member of the Bcl-2 family of proteins, is overexpressed and amplified in various cancers and promotes the aberrant survival of tumor cells that …
Number of citations: 297 pubs.acs.org
E Armani, A Rizzi, N Iotti, F Saccani… - Journal of Medicinal …, 2023 - ACS Publications
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal disease characterized by lung fibrosis leading to an irreversible decline of lung function. Current antifibrotic drugs on the …
Number of citations: 1 pubs.acs.org

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